

3-Amino-6-methylpyridazine spectroscopic data analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-6-methylpyridazine

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An In-depth Technical Guide to the Spectroscopic Analysis of **3-Amino-6-methylpyridazine**

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Introduction

3-Amino-6-methylpyridazine is a heterocyclic organic compound of significant interest within the fields of medicinal chemistry and drug development. As a substituted pyridazine, it belongs to a class of aromatic heterocycles known for a wide range of physiological activities, including antiviral, hypotensive, and anticancer properties.^{[1][2]} The core 3-aminopyridazine scaffold is a key element in several approved drugs, highlighting its value as a pharmacophore and a versatile synthetic intermediate.^[3]

Accurate and unambiguous structural characterization is a cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of a compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for **3-amino-6-methylpyridazine**, offering insights into the interpretation of its spectra. The content herein is designed for researchers, scientists, and drug development professionals, blending theoretical principles with practical, field-proven insights to facilitate the confident characterization of this important molecule.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. **3-Amino-6-methylpyridazine** ($C_5H_7N_3$, Molecular Weight: 109.13 g/mol) consists of a pyridazine ring substituted with an amino group at position 3 and a methyl group at position 6.[4][5] The numbering of the heterocyclic ring is crucial for the correct assignment of spectroscopic signals.

Caption: Structure of **3-Amino-6-methylpyridazine** with atom numbering.

The electronic environment of each atom is influenced by the interplay of the electron-donating amino ($-NH_2$) and methyl ($-CH_3$) groups and the electron-withdrawing nature of the pyridazine ring nitrogens. These effects are directly observable in the compound's NMR, IR, and MS spectra.

Spectroscopic Technique	Predicted Key Features
1H NMR	Two distinct aromatic doublets for H4 and H5, a broad singlet for the amino protons, and a sharp singlet for the methyl protons.
^{13}C NMR	Five distinct carbon signals: two deshielded aromatic carbons attached to nitrogen (C3, C6), two shielded aromatic carbons (C4, C5), and one aliphatic carbon for the methyl group.
IR Spectroscopy	Two characteristic N-H stretching bands for the primary amine ($\sim 3300-3500\text{ cm}^{-1}$), aromatic C-H stretching ($>3000\text{ cm}^{-1}$), and C=N/C=C ring stretching vibrations in the fingerprint region.
Mass Spectrometry (EI)	A strong molecular ion peak ($M^{+}\cdot$) at $m/z = 109$, followed by characteristic fragmentation patterns including the loss of HCN and N_2 .

1H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Expertise & Causality: Experimental Protocol

The choice of solvent and instrument parameters is critical for acquiring a high-quality ^1H NMR spectrum. For **3-amino-6-methylpyridazine**, a polar aprotic solvent is preferred.

Protocol: ^1H NMR Data Acquisition

- Sample Preparation: Weigh approximately 5-10 mg of **3-amino-6-methylpyridazine** and dissolve it in ~ 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Rationale: DMSO-d₆ is an excellent choice as it readily dissolves polar compounds like aminopyridazines. Crucially, its residual solvent peak (~ 2.50 ppm) does not typically overlap with the aromatic or amino proton signals.^[6] The acidic protons of the amino group will exchange with deuterium in solvents like D₂O, causing their signal to disappear; DMSO-d₆ preserves the NH₂ signal, allowing for its observation as a broad peak.
- Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength improves signal dispersion and simplifies the interpretation of coupling patterns.
- Data Acquisition: Run a standard one-dimensional proton experiment, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

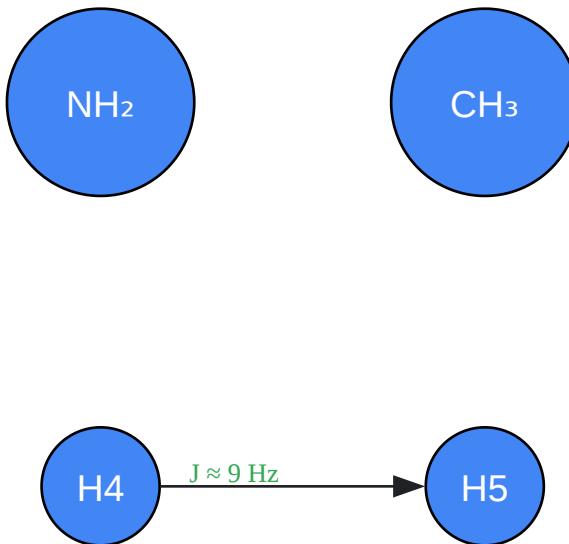
Predicted Spectrum and Interpretation

The predicted ^1H NMR spectrum of **3-amino-6-methylpyridazine** in DMSO-d₆ would exhibit four distinct signals.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Predicted Coupling Constant (J, Hz)
H5	~7.4 - 7.6	Doublet (d)	1H	JH5-H4 ≈ 8.5 - 9.0 Hz
H4	~6.7 - 6.9	Doublet (d)	1H	JH4-H5 ≈ 8.5 - 9.0 Hz
NH ₂	~5.5 - 6.5	Broad Singlet (s)	2H	N/A
CH ₃	~2.4 - 2.5	Singlet (s)	3H	N/A

Justification of Assignments:

- Aromatic Protons (H4, H5): The pyridazine ring contains two vicinal protons, H4 and H5, which will split each other into doublets.
 - H5: This proton is adjacent to the electron-donating methyl group at C6 but is also influenced by the adjacent ring nitrogen (N1). It is expected to be the most downfield of the two aromatic protons. In the related compound 3-methylpyridazine, the corresponding proton (H5) appears around 7.40 ppm.[7]
 - H4: This proton is adjacent to the strongly electron-donating amino group at C3. This donation shields H4, shifting its resonance significantly upfield compared to H5. In 3-aminopyridazine, the H4 proton signal is observed at a lower chemical shift than H5.[8]
- Amino Protons (NH₂): The protons of the primary amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be variable but is expected in the indicated range in DMSO-d₆.
- Methyl Protons (CH₃): The methyl group, being attached to an aromatic ring, will appear as a sharp singlet in the benzylic region. Its chemical shift is influenced by the adjacent nitrogen, placing it around 2.4-2.5 ppm.



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Caption: Key ^1H - ^1H coupling relationship in **3-amino-6-methylpyridazine**.

^{13}C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Expertise & Causality: Experimental Protocol

Protocol: ^{13}C NMR Data Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrument Setup: Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz proton instrument.
- Data Acquisition: Run a standard proton-decoupled ^{13}C experiment. This is the most common method, resulting in a spectrum where each unique carbon appears as a singlet. Acquiring a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum can aid in assignment by differentiating between CH/CH_3 (positive signals) and CH_2 (negative signals) carbons.

Predicted Spectrum and Interpretation

The molecule has five unique carbon atoms, and thus five signals are expected in the proton-decoupled ^{13}C NMR spectrum.

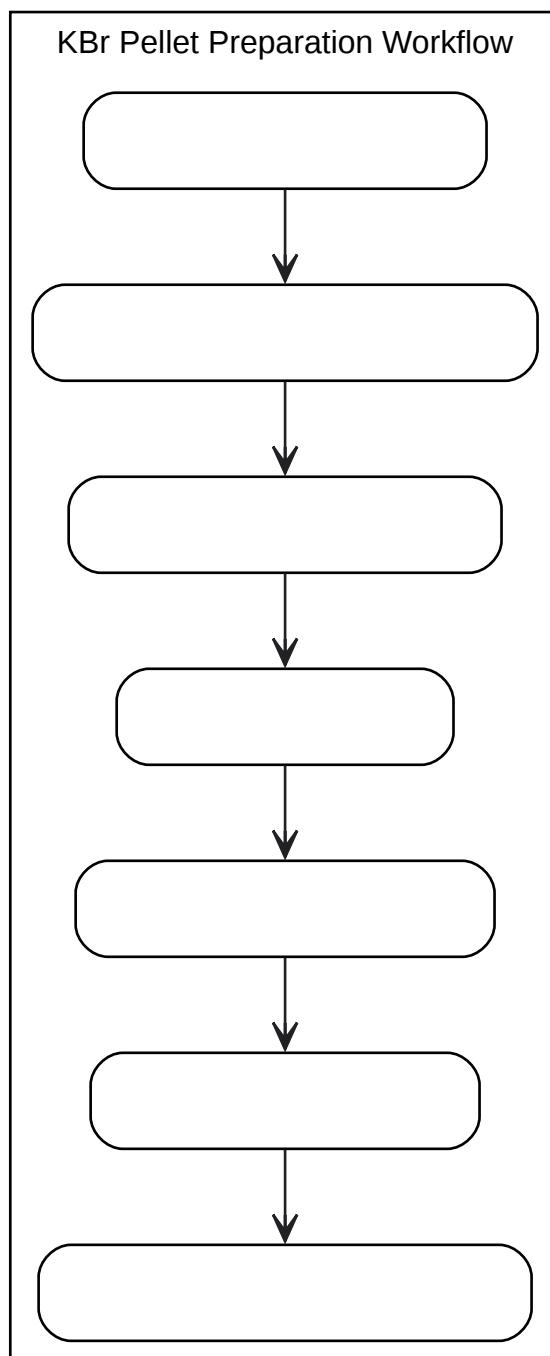
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Justification
C3	~160 - 162	Attached to the amino group and a ring nitrogen, this carbon is significantly deshielded. In 3-amino-6-chloropyridazine, the C3 carbon appears at 160.7 ppm, providing a strong reference point. ^[9]
C6	~155 - 158	Attached to the methyl group and a ring nitrogen, this carbon is also strongly deshielded, but slightly less so than C3 due to the weaker electronic effect of the methyl group compared to the amino group.
C5	~128 - 130	This CH carbon is adjacent to the methyl-substituted C6. Its chemical shift is expected to be in the typical aromatic region for pyridazines.
C4	~115 - 118	This CH carbon is adjacent to the amino-substituted C3. The strong electron-donating effect of the amino group shields this carbon, shifting it significantly upfield. A similar upfield shift is seen in other aminopyridines and pyridazines.
CH ₃	~20 - 22	A typical chemical shift for a methyl group attached to an sp ² -hybridized carbon in a heterocyclic ring.

Infrared (IR) Spectroscopic Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent technique for identifying the presence of specific functional groups.

Expertise & Causality: Experimental Protocol

As **3-amino-6-methylpyridazine** is a solid at room temperature, a method for solid sample analysis must be used.^[1] The potassium bromide (KBr) pellet method is a robust and widely used technique.



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Caption: Workflow for preparing a solid sample using the KBr pellet method.

Protocol: IR Data Acquisition (KBr Pellet Method)

- Grinding: Add approximately 1-2 mg of **3-amino-6-methylpyridazine** to a clean agate mortar.[\[1\]](#)
- Mixing: Add about 100-200 mg of dry, spectroscopic-grade KBr powder.
 - Rationale: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm^{-1}) and acts as an inert matrix to hold the sample.[\[1\]](#) The fine grinding is essential to reduce scattering of the IR beam, which would otherwise lead to a poor-quality spectrum.
- Pellet Formation: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.
- Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Predicted Spectrum and Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity	Interpretation
N-H Stretch (asymmetric & symmetric)	3300 - 3500	Medium, Sharp (two bands)	The presence of two distinct peaks in this region is a definitive indicator of a primary amine (-NH ₂). ^[10] One peak corresponds to the asymmetric stretch and the other to the symmetric stretch.
Aromatic C-H Stretch	3000 - 3100	Medium to Weak	Absorptions just above 3000 cm ⁻¹ are characteristic of C-H bonds where the carbon is sp ² -hybridized, confirming the aromatic nature of the pyridazine ring. ^{[11][12]}
Aliphatic C-H Stretch	2850 - 3000	Medium to Weak	Absorptions just below 3000 cm ⁻¹ are characteristic of the C-H bonds of the sp ³ -hybridized methyl group. ^[12]
N-H Scissoring (Bending)	~1620 - 1650	Medium to Strong	This bending vibration for primary amines is a reliable indicator and appears in the double-bond region of the spectrum. ^[13]

C=N and C=C Ring Stretch	1400 - 1600	Medium to Strong	The pyridazine ring will exhibit several complex stretching vibrations in this region, which are characteristic of the aromatic system.
Fingerprint Region	< 1400	Complex Pattern	This region contains a complex series of absorptions from C-C single bond stretches, C-N stretches, and various bending vibrations. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a valuable fingerprint for identification. [10] [14]

Mass Spectrometric Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expertise & Causality: Experimental Protocol

Electron Ionization (EI) is a common and effective ionization method for relatively small, volatile organic molecules.

Protocol: EI-MS Data Acquisition

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).
 - Rationale: 70 eV is a standard energy that provides sufficient energy to ionize and fragment the molecule in a reproducible manner, creating a characteristic fragmentation pattern that can be compared across different instruments.[15]
- Analysis: Separate the resulting positively charged ions (the molecular ion and fragment ions) based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions to generate the mass spectrum.

Predicted Fragmentation and Interpretation

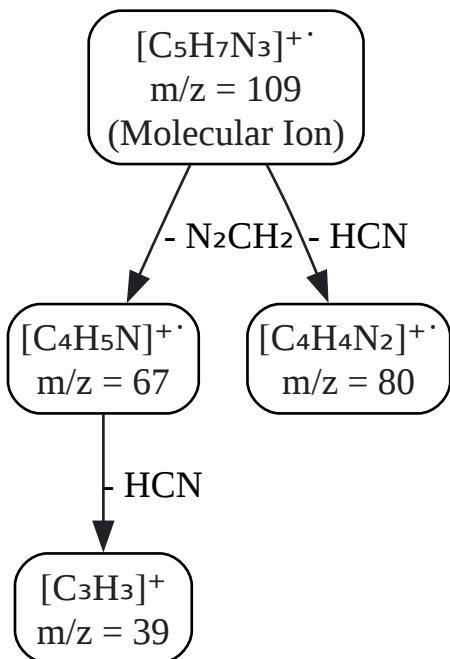
The mass spectrum is a plot of ion abundance versus m/z.

- Molecular Ion (M^{+}): The most important peak is the molecular ion peak, which corresponds to the intact molecule with one electron removed. For **3-amino-6-methylpyridazine** ($C_5H_7N_3$), the exact mass is 109.0640. The EI-MS spectrum will show a strong molecular ion peak at $m/z = 109$. The odd molecular weight is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Proposed Fragmentation Pathway:

The energetically unstable molecular ion will undergo fragmentation to form more stable ions.

The fragmentation of pyridazine isomers is known to involve ring cleavage.[16]



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Caption: Proposed primary fragmentation pathways for **3-amino-6-methylpyridazine**.

- $[M - HCN]^{+ \cdot}$ (m/z = 82): A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide.
- $[M - N_2]^{+ \cdot}$ (m/z = 81): The pyridazine ring can undergo cleavage with the expulsion of a neutral nitrogen molecule.
- Loss of Methyl Radical: Loss of a methyl radical ($\cdot CH_3$) from the molecular ion would produce a fragment at m/z = 94.
- Further Fragmentation: These primary fragments can undergo further decomposition, such as the loss of another HCN molecule, leading to smaller fragments and a complex, characteristic pattern in the lower mass region of the spectrum.

Conclusion

The comprehensive spectroscopic analysis of **3-amino-6-methylpyridazine** through 1H NMR, ^{13}C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data, grounded in the established principles of spectroscopy and

justified by comparison with related structures, offers a robust framework for researchers. The ^1H NMR spectrum confirms the substitution pattern and proton connectivity, while the ^{13}C NMR identifies all unique carbon environments. IR spectroscopy provides definitive evidence for the primary amine and aromatic ring functional groups. Finally, mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation pathways. Together, these techniques deliver an unambiguous characterization essential for advancing research and development involving this valuable chemical entity.

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- To cite this document: BenchChem. [3-Amino-6-methylpyridazine spectroscopic data analysis (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091928#3-amino-6-methylpyridazine-spectroscopic-data-analysis-nmr-ir-ms>

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